

KC 12291 hydrochloride solubility in DMSO and aqueous buffers

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Compound of Interest

Compound Name: KC 12291 hydrochloride

Cat. No.: B189855

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Application Notes and Protocols for KC 12291 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is a potent, orally active, atypical blocker of voltage-gated sodium channels (VGSCs), demonstrating significant anti-ischemic and cardioprotective properties.[1][2][3] Its mechanism of action involves the inhibition of the sustained sodium current (INaL), which is crucial in pathological conditions such as myocardial ischemia.[1][3] Due to the absence of publicly available, specific solubility data for **KC 12291 hydrochloride**, this document provides detailed experimental protocols for determining its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers. These protocols are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter for the design and execution of in vitro and in vivo studies.

Introduction to KC 12291 Hydrochloride

KC 12291 hydrochloride is a small molecule inhibitor of voltage-gated sodium channels.[1][3] Unlike traditional VGSC blockers, it exhibits a preferential inhibition of the sustained or slowly inactivating sodium current over the peak or rapid sodium current.[3] This mode of action is particularly relevant in the context of myocardial ischemia, where an increase in the sustained

sodium current contributes to intracellular sodium and calcium overload, leading to diastolic contracture and cell death.[3][4] By selectively targeting this pathological current, **KC 12291 hydrochloride** exerts its cardioprotective effects.[1][3][4]

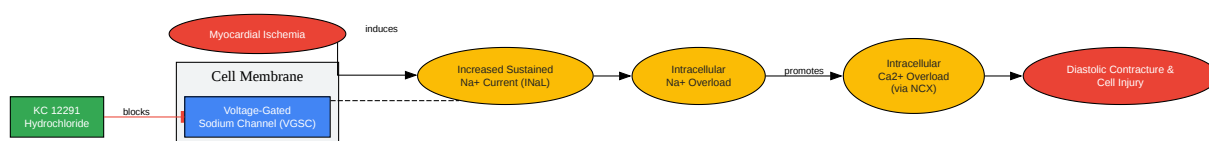
Accurate solubility data is fundamental for:

- Preparation of stock solutions for in vitro assays.
- Formulation development for in vivo studies.
- Ensuring data quality and reproducibility in biological experiments.

This document provides two standard protocols for determining the solubility of **KC 12291 hydrochloride**: a kinetic solubility assay for high-throughput screening and a thermodynamic (shake-flask) solubility assay, which is considered the gold standard for equilibrium solubility determination.

Signaling Pathway of KC 12291 Hydrochloride

KC 12291 hydrochloride's primary molecular target is the voltage-gated sodium channel. The diagram below illustrates its mechanism of action in the context of myocardial ischemia.



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Mechanism of action of **KC 12291 hydrochloride**.

Solubility Data

As specific quantitative solubility data for **KC 12291 hydrochloride** is not readily available, the following tables are provided as templates for researchers to record their experimental findings.

Table 1: Kinetic Solubility of **KC 12291 Hydrochloride** in Aqueous Buffers (with DMSO as co-solvent)

Aqueous Buffer (pH)	Final DMSO Concentration (%)	Incubation Time (hours)	Temperature (°C)	Kinetic Solubility (µM)	Method of Detection
PBS (7.4)	1	2	25	User Determined	Nephelometry/Turbidimetry
PBS (7.4)	2	2	25	User Determined	Nephelometry/Turbidimetry
Custom Buffer (e.g., pH 6.5)	1	2	25	User Determined	Nephelometry/Turbidimetry
Custom Buffer (e.g., pH 6.5)	2	2	25	User Determined	Nephelometry/Turbidimetry

Table 2: Thermodynamic Solubility of **KC 12291 Hydrochloride**

Solvent	Equilibration Time (hours)	Temperature (°C)	Thermodynamic Solubility (µg/mL)	Thermodynamic Solubility (mM)	Method of Detection
DMSO	24	25	User Determined	User Determined	HPLC-UV
PBS (pH 7.4)	24	25	User Determined	User Determined	HPLC-UV
PBS (pH 7.4)	48	25	User Determined	User Determined	HPLC-UV
Simulated Gastric Fluid (pH 1.2)	24	37	User Determined	User Determined	HPLC-UV
Simulated Intestinal Fluid (pH 6.8)	24	37	User Determined	User Determined	HPLC-UV

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of **KC 12291 hydrochloride**.

Kinetic Solubility Assay (Nephelometry/Turbidimetry Method)

This high-throughput method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock solution is introduced into an aqueous buffer.[\[5\]](#)[\[6\]](#)

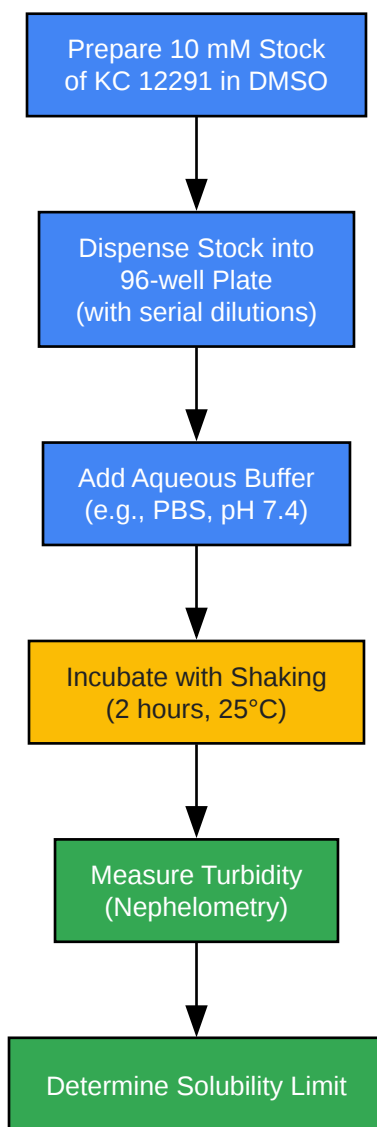
Materials:

- **KC 12291 hydrochloride**
- Dimethyl sulfoxide (DMSO), anhydrous (≥99.9% purity)

- Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffers
- 96-well clear bottom microplates
- Multi-channel pipette
- Plate shaker
- Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm)

Protocol:

- Prepare a high-concentration stock solution of **KC 12291 hydrochloride** in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
- Dispense the DMSO stock solution into the wells of a 96-well plate. For a 7-point dilution series, you can perform serial dilutions directly in the plate or prepare them in a separate plate.
- Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stock solution to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).
- Incubate the plate at room temperature (or a specified temperature) for a set period (e.g., 2 hours) with gentle shaking.
- Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
- Analyze the data by plotting the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.



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Kinetic solubility determination workflow.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.^{[7][8]}

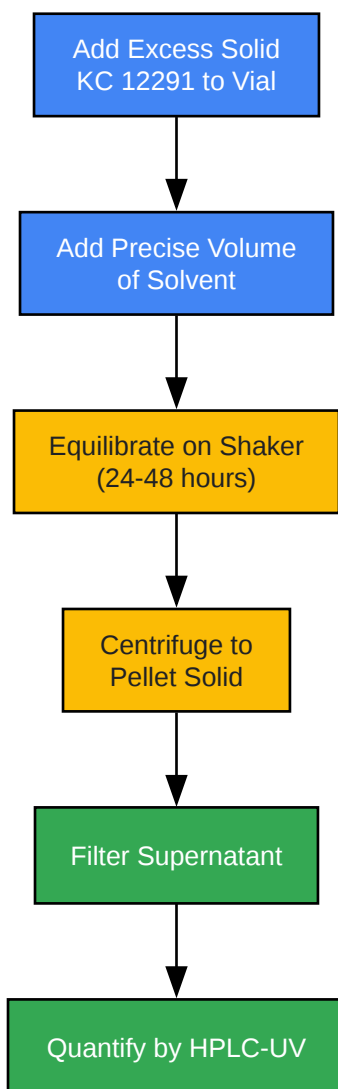
Materials:

- **KC 12291 hydrochloride** (solid powder)
- Solvents of interest (e.g., DMSO, PBS pH 7.4)

- Glass vials with screw caps
- Orbital shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance and calibrated pipettes

Protocol:

- Add an excess amount of solid **KC 12291 hydrochloride** to a glass vial. The excess solid should be visible.
- Add a precise volume of the solvent to the vial.
- Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
- Equilibrate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- Separate the solid and liquid phases by centrifuging the vials at high speed.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Filter the supernatant through a 0.22 μm syringe filter.
- Quantify the concentration of the dissolved **KC 12291 hydrochloride** in the filtrate using a validated HPLC method with a standard curve.



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Thermodynamic solubility determination workflow.

Safety Precautions

KC 12291 hydrochloride is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

Conclusion

While specific solubility values for **KC 12291 hydrochloride** are not readily available in the literature, the protocols provided in this application note offer robust and reliable methods for its determination. Accurate assessment of both kinetic and thermodynamic solubility is essential for the successful application of this compound in drug discovery and development, ensuring the generation of high-quality, reproducible data in subsequent biological assays.

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